(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone
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Overview
Description
(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst loading, is crucial to achieve cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, (3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of (3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their potential as CDK2 inhibitors.
Uniqueness
(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE stands out due to its unique combination of a pyrazolo[3,4-b]pyridine core with a morpholino group. This structural feature enhances its binding affinity and selectivity for specific molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H24N4O2/c1-2-16-14-18(22(27)25-10-12-28-13-11-25)19-20(15-8-9-15)24-26(21(19)23-16)17-6-4-3-5-7-17/h3-7,14-15H,2,8-13H2,1H3 |
InChI Key |
GXFVBROZTWNFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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